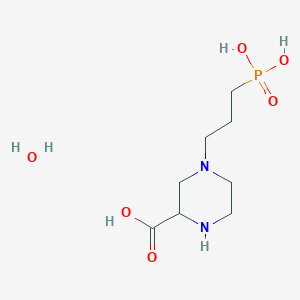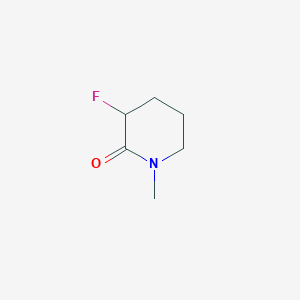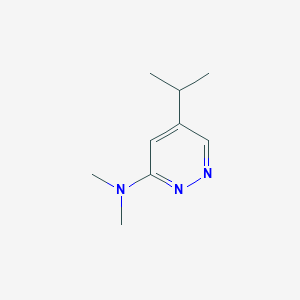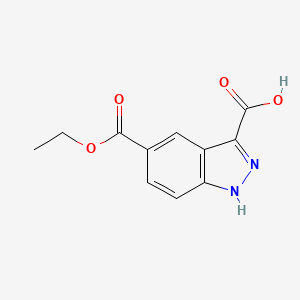![molecular formula C10H14N2O B13108640 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL CAS No. 61928-98-1](/img/structure/B13108640.png)
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be potential approaches for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or alcohols, while substitution reactions can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors of protein kinases and other enzymes.
Medicine: Some derivatives exhibit biological activities such as hypoglycemic and antibacterial effects.
Industry: It can be used as a corrosion inhibitor for metals.
Wirkmechanismus
The mechanism of action of 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordinate bonds with metal ions or interact with active sites of enzymes, thereby inhibiting their activity. The exact pathways and molecular targets depend on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine: This compound has a similar structure but lacks the hydroxyl group present in 2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL.
6,7-Dihydro-5H-cyclopenta[B]pyridine: This compound has a pyridine ring instead of a pyrazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs.
Eigenschaften
CAS-Nummer |
61928-98-1 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2,3,7-trimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol |
InChI |
InChI=1S/C10H14N2O/c1-5-4-8(13)10-9(5)11-6(2)7(3)12-10/h5,8,13H,4H2,1-3H3 |
InChI-Schlüssel |
UKOVFBANQMTRGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2=NC(=C(N=C12)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)





![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)






